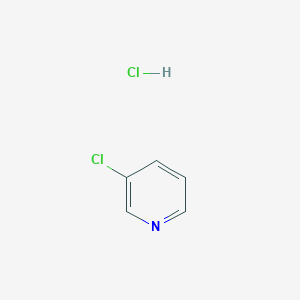

5-Chloro pyridine hydrogen chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

36316-72-0 |

|---|---|

Molecular Formula |

C5H5Cl2N |

Molecular Weight |

150.00 g/mol |

IUPAC Name |

3-chloropyridine;hydrochloride |

InChI |

InChI=1S/C5H4ClN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H |

InChI Key |

OOJSYCQGNGAGHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloropyridine Hydrogen Chloride Analogues

Approaches to Pyridine (B92270) Ring Chlorination

The direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the aromatic system. Various methods have been developed to achieve this transformation, each with its own advantages and regio-selectivity.

Oxidative Chlorination of Unsubstituted Pyridine Precursors

Oxidative chlorination provides a route to chlorinated pyridines from the parent heterocycle. Complexes formed between chlorine and pyridine can act as oxidizing agents, capable of oxidizing alcohols to carbonyl compounds. acsgcipr.org While the precise mechanism is not fully elucidated, the active oxidant is believed to be a charge transfer complex or the ionic salt C6H5NCl+ Cl-. acsgcipr.org This method has been noted for its potential to selectively oxidize secondary alcohols over primary ones. acsgcipr.org

Another approach involves the dearomatization of pyridines. Arenophile-mediated dearomatization can introduce heteroatom functionalities without prior activation of the substrate. nih.gov This strategy, combined with olefin oxidation chemistry, allows for the synthesis of dihydropyridine (B1217469) cis-diols and epoxides, which are valuable intermediates. nih.gov

Regioselective Chlorination via Aminopyridine Intermediates

The use of aminopyridine intermediates offers a powerful strategy for controlling the position of chlorination on the pyridine ring. The amino group directs the incoming electrophile, allowing for regioselective substitution.

One method involves the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium to produce 2-amino-5-chloropyridine (B124133). google.com This process is a key step in the synthesis of certain chloro-substituted-imidazo-pyridine herbicides. google.com However, a significant challenge with this method is the potential for over-chlorination, leading to the formation of 2-amino-3,5-dichloropyridine, which complicates purification and reduces the yield of the desired monochlorinated product. google.com

To circumvent the issues of over-chlorination and harsh reaction conditions, alternative methods have been developed. One such method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. patsnap.com While this can achieve high yields, NCS is a relatively expensive reagent, and the formation of dichlorinated byproducts can still be a concern. patsnap.com

A more recent and highly selective method involves the use of bromine as a catalyst under blue LED light irradiation. patsnap.com In this process, bromine radicals are generated, which selectively combine with the 5-position of the 2-aminopyridine ring. Subsequent chlorination then proceeds at this position, avoiding the formation of polychlorinated compounds and resulting in high-purity 2-amino-5-chloropyridine. patsnap.com

| Starting Material | Reagent(s) | Product | Key Features |

| 2-Aminopyridine | Chlorine, Strong Acid | 2-Amino-5-chloropyridine | Risk of over-chlorination. google.com |

| 2-Aminopyridine | N-Chlorosuccinimide | 2-Amino-5-chloropyridine | High yield, but expensive reagent. patsnap.com |

| 2-Aminopyridine | Bromine, Chlorine, Blue LED | 2-Amino-5-chloropyridine | High selectivity, avoids polychlorination. patsnap.com |

One-Pot Chlorination Strategies from Aminopyridines via Diazotization

The Sandmeyer reaction, a well-established method for converting aromatic amines to halides, relies on the diazotization of the amine followed by treatment with a copper(I) halide. nih.gov While effective for many anilines and some aminoheterocycles, this classical approach has its limitations. nih.gov

More contemporary one-pot deaminative chlorination methods have been developed to overcome these limitations, offering higher chemoselectivity and broader substrate scope. nih.gov One such protocol utilizes pyrylium (B1242799) tetrafluoroborate (B81430) and magnesium chloride. nih.gov This method is applicable to a wide range of aminoheterocycles, including various aminopyridines, and tolerates sensitive functional groups. nih.gov The reaction proceeds under relatively mild conditions and is scalable, avoiding the use of explosive intermediates or strongly oxidizing reagents. nih.gov

Introduction of the 5-Chloro Substituent

Specific synthetic routes have been developed to introduce a chlorine atom at the 5-position of the pyridine ring, often as part of a multi-step synthesis to produce more complex molecules.

Synthesis of 5-Chloro-2,3-dihydroxypyridine from 2-Amino-5-chloropyridine

The synthesis of 5-chloro-2,3-dihydroxypyridine can be achieved from 2-amino-5-chloropyridine. A key intermediate in this process is 5-chloro-2-nitropyridine (B1630408), which can be prepared by treating 2-amino-5-chloropyridine with a mixture of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com The resulting 5-chloro-2-nitropyridine can then be further transformed. For instance, electrochemical hydrogenation of 5-chloro-2-nitropyridine can yield 2-amino-5-chloropyridine. chemicalbook.com

| Starting Material | Reagents | Intermediate | Yield |

| 2-Amino-5-chloropyridine | H₂SO₄, H₂O₂ | 5-Chloro-2-nitropyridine | 71% chemicalbook.com |

Synthesis of 2-Chloro-5-methylpyridine (B98176) through Hydrochloride Saturation

The synthesis of 2-chloro-5-methylpyridine is of significant industrial importance as it is a key intermediate for various pesticides. guidechem.com Several synthetic routes exist, each with its own set of advantages and disadvantages.

One approach involves the chlorination of 3-methylpyridine (B133936). This can be achieved by first oxidizing 3-methylpyridine to 3-methylpyridine oxide, followed by acylation to yield the desired product. guidechem.com However, this method is prone to the formation of isomers and can present safety hazards. guidechem.com

A different strategy starts from propionaldehyde (B47417) and an acrylic ester, which are condensed to form a 4-formylpentanoate ester. google.comepo.org This intermediate is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org Subsequent reaction with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) yields 2-chloro-5-methylpyridine. google.comepo.org

Another method for preparing 2-chloro-5-methylpyridine involves the reaction of 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent at elevated temperatures. epo.org This process can be carried out in a high-boiling solvent such as trichlorobenzene. epo.org

The direct chlorination of 2-chloro-5-methylpyridine can be used to synthesize 2-chloro-5-(chloromethyl)pyridine (B46043), another important intermediate. scispace.comchemicalbook.com

| Precursor | Chlorinating Agent | Product | Notes |

| 3-Methylpyridine Oxide | Acylating Agent | 2-Chloro-5-methylpyridine | Prone to isomer formation. guidechem.com |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Phosphorus oxychloride or Phosgene | 2-Chloro-5-methylpyridine | Multi-step synthesis from propionaldehyde. google.comepo.org |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | 2-Chloro-5-methylpyridine | Single-step conversion. epo.org |

Formation of the Hydrochloride Salt

The conversion of a pyridine derivative to its hydrochloride salt is a fundamental acid-base reaction that yields a more stable, crystalline solid. This transformation is crucial for the purification, handling, and storage of these compounds.

Acid-Catalyzed Hydrochloride Formation and Isolation

The formation of 5-chloropyridine hydrogen chloride, and pyridine hydrochlorides in general, is typically achieved by treating a solution of the parent pyridine with hydrogen chloride. The nitrogen atom in the pyridine ring acts as a Lewis base, readily reacting with the strong acid. wikipedia.org This reaction is often carried out by bubbling dry hydrogen chloride gas through an inert solvent, such as dichloromethane (B109758) or toluene (B28343), containing the pyridine derivative. google.comguidechem.com The resulting pyridinium (B92312) chloride salt, being less soluble in the nonpolar organic solvent, precipitates out of the solution as a white solid and can then be isolated through filtration. guidechem.com

An alternative method involves the use of concentrated hydrochloric acid. For instance, 2-amino-5-chloropyridine can be prepared by chlorinating 2-aminopyridine in a highly acidic medium. The product, 2-amino-5-chloropyridine, exists in the reaction mixture as its hydrochloride salt. google.com To isolate the free base, the mixture is typically neutralized with a base to a pH greater than 7, causing the product to precipitate. google.com

The pyridinium ion, formed in this process, acts as the acidic component of the salt. chemicalforums.com The nature of the solvent can influence the acidity of the resulting salt. In polar aprotic solvents, pyridinium chloride can exist as an ion pair, while in polar protic solvents like water, it can generate hydronium ions. chemicalforums.com

Influence of Reaction Conditions on Salt Yield and Purity

The yield and purity of the hydrochloride salt are contingent on several reaction parameters. The choice of solvent is critical; it must be one in which the pyridine starting material is soluble but the resulting hydrochloride salt is not, to facilitate precipitation and high recovery. guidechem.com Temperature control is also important. Maintaining a temperature between 30°C and 40°C during the introduction of hydrogen chloride gas has been shown to be effective for producing pyridine hydrochloride. guidechem.com

The stoichiometry of the reactants also plays a significant role. For the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine, using one equivalent of the chlorinating agent in a medium with a specific acidity is crucial for obtaining a product of satisfactory purity. google.com Employing an excess of the chlorinating agent, up to about two equivalents, in a more strongly acidic medium can increase the yield, though it may also lead to the formation of undesired dichlorinated byproducts. google.com For example, the chlorination of 2-aminopyridine in 20% aqueous sulfuric acid at 25°C resulted in a 54% yield of 2-amino-5-chloropyridine, but with significant formation of 2-amino-3,5-dichloropyridine. google.com In contrast, using concentrated hydrochloric acid as the reaction medium can yield around 70% of the monochloro product with less formation of other chlorinated products. google.com

A method for the clean preparation of high-purity pyridine hydrochloride involves dissolving pyridine in an organic solvent like toluene and then introducing hydrogen chloride gas generated by dripping hydrochloric acid into concentrated sulfuric acid. This method allows for a controlled reaction and simple isolation of the product by filtration. google.com

Table 1: Influence of Reaction Conditions on the Synthesis of 2-amino-5-chloropyridine

| Chlorinating Agent/Acid Medium | Temperature (°C) | Yield of 2-amino-5-chloropyridine | Notes |

| 1 equivalent in 37% aq. HCl | Not specified | Satisfactory purity, lower yield | Minimizes dichlorination |

| Up to 2 equivalents in 70% aq. H2SO4 | Not specified | Higher yield | Increased risk of dichlorination |

| Cl2 in 20% aq. H2SO4 | 25 | 54% | Significant dichlorination byproduct |

| Concentrated HCl | Not specified | ~70% | Relatively low formation of byproducts |

| NaClO/HCl | 10, then 25 | 72% | Utilizes inexpensive reagents |

Synthesis of Functionalized 5-Chloropyridine Derivatives

5-Chloropyridine derivatives are valuable precursors for the synthesis of more complex molecules with a wide range of applications.

Chloromethylation Reactions of Pyrrolopyridines

While direct chloromethylation of pyrrolopyridines using 5-chloropyridine derivatives is not extensively detailed in the provided context, the synthesis of 2-chloro-5-(chloromethyl)pyridine is a key transformation that provides a reactive handle for further functionalization. prepchem.comgoogle.com This compound is a crucial intermediate for introducing the chloromethyl pyridine moiety into other molecules. For example, it can be reacted with aqueous ammonia (B1221849) to produce 5-(aminomethyl)-2-chloropyridine. prepchem.com

Continuous Flow Synthesis for Derivatization

Continuous flow chemistry offers a safe, efficient, and scalable method for the synthesis of 5-chloropyridine derivatives. researchgate.netresearchgate.net A study demonstrated the synthesis of new bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine using a flow reactor. researchgate.net This intermediate was converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes in the flow system to produce hydrazone compounds. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. For instance, uncatalyzed nucleophilic aromatic substitution (SNAr) of chloropyridines with various amines has been efficiently carried out in a continuous-flow reactor at high temperatures (up to 300°C) to produce 2-aminopyridines in good to excellent yields. researchgate.net This method can overcome the activation barrier for reactions with unactivated substrates due to the short reaction times at high temperatures. researchgate.net

Table 2: Continuous Flow Synthesis of Pyrazole (B372694) Derivatives

| Terminal Alkyne | Temperature (°C) | Residence Time (min) | Yield (%) |

| 2-chloro-4-ethynylbenzonitrile | 100, then 120 | 15, then 15 | 78 |

| 3-ethynylpyridine | 100 | 30 | 62 |

Utilization in the Synthesis of Heterocyclic Hybrids

5-Chloropyridine derivatives are instrumental in the synthesis of heterocyclic hybrids, which are molecules containing multiple distinct heterocyclic rings. uea.ac.ukresearchgate.net A study reported the use of 5-chloro-2-(cyanoacetamido)pyridines as key intermediates for synthesizing a series of chloropyridine derivatives incorporating pyridone, pyrazole, thiazole, and thiophene (B33073) rings. uea.ac.ukresearchgate.net These hybrid molecules often exhibit interesting biological activities. For example, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, synthesized from a 5-chloropyridine precursor, showed significant antioxidant and antibacterial properties. uea.ac.uk The synthesis of these hybrids often involves the cyclization of functionalized 5-chloropyridine precursors. researchgate.net The combination of different heterocyclic moieties can lead to compounds with enhanced or novel biological activities. nih.gov

Spectroscopic and Structural Elucidation of 5 Chloropyridine Hydrogen Chloride Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous characterization of pyridine (B92270) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy offer complementary information, enabling a comprehensive understanding of their chemical structures.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the pyridine ring and its substituents.

Proton NMR spectroscopy of pyridine and its derivatives reveals characteristic chemical shifts for the ring protons. In pyridine itself, the protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5). This is due to the electron-withdrawing effect of the nitrogen atom.

Upon protonation to form the pyridinium (B92312) ion, as in 5-chloropyridine hydrogen chloride, a significant downfield shift is observed for all ring protons. pw.edu.pl This is a consequence of the increased positive charge on the nitrogen atom, which further deshields the protons. pw.edu.pl The formation of the hydrochloride salt leads to a decrease in electron density on each carbon atom of the ring. pw.edu.pl For instance, in pyridine hydrochloride, the α-protons are shifted downfield compared to neutral pyridine. pw.edu.pl

The substitution pattern on the pyridine ring also influences the chemical shifts. For example, in 2-chloropyridine (B119429), the proton at the 6-position (α to nitrogen) appears at approximately 8.3-8.4 ppm, while the other protons resonate at lower chemical shifts. chemicalbook.com The precise chemical shifts can vary depending on the solvent used. chemicalbook.com

Detailed ¹H NMR data for related pyridine compounds are available in various chemical databases and literature. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com For example, the ¹H NMR spectrum of 2-amino-5-chloropyridine (B124133) shows distinct signals for its protons. chemicalbook.com Similarly, the spectra of pyridinium salts reveal shifts indicative of the electronic changes upon salt formation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridine and Related Compounds

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |

| Pyridine | ~8.6 | ~7.2 | ~7.6 | ~7.2 | ~8.6 | CDCl₃ |

| Pyridine Hydrochloride | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | D₂O |

| 2-Chloropyridine | - | ~7.3 | ~7.6 | ~7.2 | ~8.4 | CDCl₃ |

| 2-Amino-5-chloropyridine | - | ~6.5 | ~7.3 | - | ~8.0 | DMSO-d₆ |

Note: The table provides approximate chemical shift ranges. Actual values can vary based on experimental conditions.

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In pyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, appearing at approximately 150 ppm. chemicalbook.com The C4 carbon appears around 136 ppm, and the C3 and C5 carbons are found at about 124 ppm. chemicalbook.com

Similar to ¹H NMR, the protonation of the pyridine ring to form a hydrochloride salt results in a downfield shift of the carbon signals due to the increased positive charge on the nitrogen atom. The introduction of a chlorine atom at the 5-position would primarily affect the chemical shifts of C5 and its neighboring carbons (C4 and C6). The substituent effects on ¹³C NMR chemical shifts in substituted pyridines have been extensively studied and can be predicted using incremental methods. acs.org

For example, in 2-chloropyridine, the carbon bearing the chlorine (C2) is significantly shifted to around 150-152 ppm, while the other carbons show smaller shifts compared to pyridine. chemicalbook.com The ¹³C NMR spectrum of 2-amino-5-chloropyridine also shows distinct signals for each carbon atom. chemicalbook.com Generally, the chemical shifts of carbon atoms in organic compounds are observed in a range of 0-220 ppm. bhu.ac.in

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine and its Derivatives

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |

| Pyridine | ~150 | ~124 | ~136 | ~124 | ~150 | CDCl₃ chemicalbook.com |

| 2-Chloropyridine | ~151 | ~123 | ~139 | ~123 | ~149 | CDCl₃ |

| 2-Amino-5-chloropyridine | ~158 | ~109 | ~138 | ~129 | ~148 | DMSO-d₆ |

Note: This table presents typical chemical shift values. The exact values may differ based on the specific experimental setup.

Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying functional groups and probing the vibrational modes of molecules. These methods are sensitive to changes in bond strength and molecular symmetry upon substitution or salt formation.

The FTIR spectrum of pyridine exhibits characteristic bands corresponding to C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. researchgate.net Upon formation of the pyridinium ion in 5-chloropyridine hydrogen chloride, significant changes in the IR spectrum are expected. cdnsciencepub.com The N-H stretching vibration of the pyridinium ion appears as a broad band, often in the range of 2500-3000 cm⁻¹, which is characteristic of hydrogen-bonded N-H groups. cdnsciencepub.com

The ring stretching vibrations of pyridine, typically observed in the 1400-1600 cm⁻¹ region, are also affected by protonation and substitution. researchgate.net For instance, the formation of pyridinium ions can be identified by the appearance of new bands in this region. researchgate.net The presence of the chlorine atom in 5-chloropyridine hydrogen chloride would also give rise to a C-Cl stretching vibration, though its identification can sometimes be challenging due to its position in the fingerprint region.

Studies on related compounds like 2-amino-5-chloropyridine have shown characteristic IR bands that aid in its identification. nih.gov The analysis of halogen-bonded complexes of pyridine with perfluorohaloarenes has also provided insights into how intermolecular interactions can alter the IR spectrum. rsc.org

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Pyridine and its Derivatives

| Vibration | Pyridine | Pyridinium Ion | Comments |

| N-H Stretch | - | ~2500-3000 | Broad, indicative of hydrogen bonding. cdnsciencepub.com |

| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 | |

| C=C, C=N Ring Stretch | ~1430-1600 | Shifted | Sensitive to protonation and substitution. researchgate.net |

| C-Cl Stretch | - | ~600-800 | Dependent on the position of the chlorine atom. |

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and bonds that exhibit a large change in polarizability during vibration. The Raman spectrum of pyridine is characterized by strong bands corresponding to ring breathing modes. researchgate.net

Upon protonation to form the pyridinium salt, shifts in the Raman bands are observed, reflecting the changes in the electronic structure and bonding within the pyridine ring. Studies on pyridine under high pressure have revealed various structural transitions by monitoring changes in the Raman spectra. aps.org

The C-Cl stretching vibration in chloropyridines is also observable in the Raman spectrum. capes.gov.br For instance, in 4-amino-2-chloropyridine, Raman spectra have been used for its characterization. spectrabase.com The adsorption of pyridine onto silver colloids has been extensively studied using Surface-Enhanced Raman Scattering (SERS), which significantly enhances the Raman signal and provides insights into the molecule's interaction with surfaces. researchgate.net The Raman spectrum of the pyridine-borane complex has also been investigated to understand the effects of dative bonding. nih.gov

Table 4: Prominent Raman Shifts (cm⁻¹) for Pyridine

| Vibration | Approximate Wavenumber (cm⁻¹) |

| Ring Breathing Mode | ~991 |

| Ring Breathing Mode | ~1030 |

| C-H Stretch | ~3056 |

Note: These are characteristic Raman shifts for liquid pyridine. The exact values and intensities can change with the chemical environment.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of 5-chloropyridine and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the compound, with the mass-to-charge ratio (m/z) of the ions plotted against their relative abundance.

For chloropyridine analogues, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in characteristic M⁺ and M⁺+2 peaks for fragments containing a chlorine atom. docbrown.info For instance, in the mass spectrum of 2-chloropyridine, the molecular ion peaks would be observed at m/z 113 and 115, corresponding to [C₅H₄³⁵ClN]⁺ and [C₅H₄³⁷ClN]⁺, respectively. nist.govnih.govnist.gov

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or the elimination of hydrogen chloride. docbrown.infostackexchange.com For example, the loss of a chlorine radical from the molecular ion of 2-chloropyridine would result in a pyridyl cation at m/z 78.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Chloropyridine Analogue

| Fragment Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Structure/Loss |

| [C₅H₄ClN]⁺ | 113 | 115 | Molecular Ion |

| [C₅H₄N]⁺ | 78 | - | Loss of Cl• |

| [C₄H₄]⁺ | 52 | - | Loss of HCN from [C₅H₄N]⁺ |

This table is illustrative and specific fragmentation patterns can vary based on the isomer and the mass spectrometer conditions.

Electronic Absorption (UV-Vis-NIR) Spectroscopy

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides insights into the electronic transitions within a molecule. For pyridine and its derivatives, two main types of electronic transitions are observed in the near-UV region: π-π* and n-π* transitions. aip.org The π-π* transitions are generally more intense and occur at higher energies (shorter wavelengths), while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at lower energies (longer wavelengths). aip.org

The absorption spectra of chloropyridine derivatives are influenced by the position of the chlorine substituent and the solvent. aip.org For instance, studies on 2- and 3-chloropyridine (B48278) have shown distinct absorption bands in solvents like iso-octane and ethanol. aip.org The formation of a hydrochloride salt, as in 5-chloropyridine hydrogen chloride, significantly alters the electronic environment of the pyridine ring. Protonation of the nitrogen atom leads to the involvement of the non-bonding electrons in the N-H bond, which can cause the n-π* transition to shift to higher energies (a "blue shift") or even disappear from the near-UV region. aip.org

Upon doping of polyaniline (PANI) with HCl, for example, the absorption band at 608 nm disappears and the one at 303 nm shifts to 462 nm, with a broad absorption extending into the NIR region. researchgate.net This is attributed to the formation of polarons upon protonation. researchgate.net The electronic spectra of porphyrin derivatives connected to a pyridine moiety also exhibit solvent-dependent shifts, indicating interactions between the solvent and the pyridine nitrogen. researchgate.netresearchgate.net

Table 2: Representative UV-Vis Absorption Maxima (λmax) for Chloropyridine Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) for π-π* transition | λmax (nm) for n-π* transition |

| 3-Chloropyridine | Iso-octane | ~260 | ~280 |

| 3-Chloropyridine | Ethanol | ~265 | Shifted/Obscured |

| Pyridine | Iso-octane | ~251 | ~270 |

| Pyridine | Ethanol | ~257 | Shifted/Obscured |

Data is generalized from typical trends for chloropyridines and may not represent exact values for 5-chloropyridine hydrogen chloride.

X-ray Diffraction Crystallography

X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of crystalline solids. It provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) analysis allows for the unambiguous determination of the molecular structure of 5-chloropyridine hydrogen chloride analogues. researchgate.netresearchgate.net By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This map reveals the precise positions of each atom, enabling the calculation of bond lengths, bond angles, and torsional angles. nih.gov

In the case of 5-chloropyridine hydrogen chloride, SCXRD would confirm the protonation of the pyridine nitrogen by the hydrogen from HCl. It would also provide precise measurements of the C-Cl, C-N, and C-C bond lengths within the pyridine ring, as well as the geometry around the protonated nitrogen. These parameters can be compared with those of the parent 5-chloropyridine to quantify the effects of protonation on the molecular geometry. For instance, in related structures, hydrogen bonding between guest molecules and water in clathrate hydrates has been observed, with specific O-H distances determined by SCXRD. nih.gov

Table 3: Hypothetical Bond Parameters for 5-Chloropyridine Hydrogen Chloride from SCXRD

| Bond/Angle | Expected Value (Å or °) |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.34 Å |

| C-C Bond Length (avg.) | ~1.38 Å |

| C-N-C Bond Angle | ~120° |

| N-H Bond Length | ~1.02 Å |

| Cl-C-C Bond Angle | ~120° |

These values are illustrative and based on typical bond lengths and angles in similar aromatic and heterocyclic compounds.

Beyond individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice. researchgate.netresearchgate.net This includes the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. nih.gov The analysis of crystal packing provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state structure.

For 5-chloropyridine hydrogen chloride, a key feature of the crystal packing would be the hydrogen bonding between the pyridinium proton (N⁺-H) and the chloride ion (Cl⁻). SCXRD would precisely measure the N-H···Cl bond distance and angle, providing a quantitative description of this strong electrostatic interaction. The packing diagram would also show how the chloropyridine rings are arranged relative to one another, which can be influenced by dipole-dipole interactions and van der Waals forces.

Table 4: Illustrative Crystal and Lattice Parameters for a Chloropyridine Analogue

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

This table provides hypothetical data for illustrative purposes.

Intermolecular Interactions and Supramolecular Architectures

Hydrogen bonds are the most influential directional interactions in the crystal structures of these pyridine derivatives. The presence of nitrogen and chlorine atoms, along with potential hydrogen bond donors like amino groups or water molecules, leads to the formation of robust networks.

C–H···Cl Interactions: Aromatic C-H groups on the pyridine ring can also participate in weaker C–H···Cl hydrogen bonds with the chloride anion. While individually less energetic than classical hydrogen bonds, the cumulative effect of multiple C–H···Cl interactions significantly contributes to the stability of the crystal lattice. These interactions are often observed between adjacent molecular chains or layers, reinforcing the supramolecular structure. For instance, in some chlorido-(2,6-di-methyl-phenyl isocyanide) platinum(II) complexes, weak C-H⋯Cl interactions connect dimers to form ribbons. nih.gov

N–H···O Interactions: In analogues containing hydroxyl groups or water molecules of crystallization, N–H···O hydrogen bonds can be prominent. For example, in the crystal structure of 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine monohydrate, intermolecular N—H···O hydrogen bonds involving the amine NH and a solvent water molecule contribute to a two-dimensional network. researchgate.net The interplay between different types of hydrogen bonds, such as N–H···O and N–H···N, can lead to complex and varied structural motifs. researchgate.net In some pyrazole (B372694) derivatives, N—H⋯O hydrogen bonds can lead to the formation of dimers with specific ring motifs. researchgate.net

The following table summarizes typical hydrogen bond parameters found in related structures:

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| N–H···Cl | ~3.0 - 3.4 | ~150 - 170 | nih.gov |

| C–H···Cl | ~3.5 - 3.8 | ~140 - 160 | researchgate.net |

| N–H···O | ~2.7 - 3.0 | ~160 - 180 | researchgate.net |

This table presents typical ranges and is not exhaustive of all possibilities.

Beyond hydrogen bonding, π-stacking and other weaker interactions play a crucial role in the organization of 5-chloropyridine derivatives in the solid state.

π-Stacking Interactions: The aromatic pyridine rings in these compounds are prone to π-stacking interactions. These can manifest as face-to-face or offset face-to-face arrangements of the pyridine rings. In 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile, offset face-to-face π-stacking is a key feature of their crystal structures. nih.gov The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 4.0 Å. nih.govmdpi.com The presence of electron-donating or -withdrawing substituents on the pyridine ring can influence the nature and strength of these π-stacking interactions. rsc.org In some cases, π–π stacking interactions are observed between 2-amino-5-chloropyridyl rings with a centroid-to-centroid distance of 3.243 Å. researchgate.net

Other Non-Covalent Interactions:

C–Cl···π Interactions: The chlorine atom can interact with the π-system of an adjacent pyridine ring, an interaction known as a C–Cl···π interaction. researchgate.net

Halogen Bonding: In some instances, chlorine atoms can participate in halogen bonds (Cl···Cl or Cl···N interactions), further stabilizing the crystal packing. researchgate.net

The interplay of these varied interactions leads to complex and often elegant supramolecular architectures, highlighting the principles of crystal engineering.

To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. nih.gov This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.

Hirshfeld Surface: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a summary of all intermolecular contacts in the crystal. crystalexplorer.net These plots display the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). crystalexplorer.net Different types of interactions appear as distinct patterns on the plot, allowing for their quantitative assessment.

For a hypothetical 5-chloropyridine derivative, a 2D fingerprint plot can be decomposed to show the percentage contribution of different interactions to the total Hirshfeld surface area. For instance, in a related chlorophenyl hydrazone derivative, the contributions were found to be: H···H (32.1%), C···H/H···C (23.1%), Cl···H/H···Cl (15.2%), and O···H/H···O (12.8%). nih.gov Similarly, for a platinum complex containing a pyridine ligand, the major interactions were H⋯H (58.0%), C⋯H/H⋯C (17.9%), and Cl⋯H/H⋯Cl (10.7%). nih.gov

The following table illustrates a hypothetical breakdown of intermolecular contacts for a 5-chloropyridine analogue based on Hirshfeld surface analysis:

| Contact Type | Percentage Contribution | Key Features on Fingerprint Plot |

| H···H | ~30-60% | Large, diffuse region in the middle of the plot |

| Cl···H/H···Cl | ~10-25% | Distinct "wings" or sharp spikes on the plot |

| C···H/H···C | ~15-25% | Wings on either side of the H···H contacts |

| N···H/H···N | ~5-10% | Sharp spikes corresponding to N-H···X bonds |

| C···C | ~5-10% | Indicates π-stacking interactions |

This quantitative analysis allows for a detailed comparison of the packing motifs in different analogues and provides a deeper understanding of the forces governing their self-assembly in the crystalline state.

Theoretical and Computational Chemistry of 5 Chloropyridine Hydrogen Chloride Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can calculate the equilibrium geometry corresponding to the minimum energy on the potential energy surface. For analogues like 5-chlorouracil, DFT calculations have been used to determine optimized geometrical parameters, including bond lengths and angles, which show that the pyrimidine (B1678525) ring often exhibits a partial double bond character. researchgate.net In studies of similar heterocyclic compounds, optimized geometries are the crucial first step for all subsequent property calculations. researchgate.net

The electronic structure is also elucidated through DFT. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity and the possibility of intramolecular charge transfer. Furthermore, DFT allows for the calculation of atomic charges, such as Mulliken atomic charges, which describe the electron distribution across the molecule and are essential for understanding its chemical behavior and intermolecular interactions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Chloropyridine Analogue Ring Structure

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C | 1.39 | - |

| C-N | 1.34 | - |

| C-Cl | 1.74 | - |

| C-H | 1.08 | - |

| C-C-C | - | 118.5 |

| C-N-C | - | 117.0 |

| N-C-C | - | 123.0 |

| Cl-C-C | - | 119.5 |

This table presents typical bond lengths and angles for a chloropyridine-like ring structure, derived from DFT calculations on analogous molecules.

DFT calculations are extensively used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netresearchgate.net

This computational approach is invaluable for the assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. mdpi.com For instance, in studies of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations helped assign specific bands to N-H stretching and carbonyl stretching vibrations, confirming the presence of intermolecular hydrogen bonds. nih.gov By correlating calculated frequencies with experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Pyridine (B92270) Analogue

| Vibrational Mode | Calculated (Scaled) | Experimental |

| C-H stretch | 3080 | 3075 |

| C=N stretch | 1590 | 1585 |

| C-Cl stretch | 750 | 745 |

| Ring breathing | 995 | 992 |

This table illustrates the typical agreement between scaled DFT-calculated vibrational frequencies and experimentally observed frequencies for representative modes in pyridine-like systems.

To investigate the behavior of molecules in their excited states and to understand their response to electromagnetic radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT used to calculate the electronic absorption spectra (UV-Vis) of compounds. nih.govresearchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λmax) of electronic transitions. researchgate.net

Functionals such as B3LYP are commonly used and have shown high accuracy in predicting the UV-Vis spectra of organic molecules. researchgate.net The calculations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which provides a more realistic comparison to experimental solution-phase spectra. nih.gov These theoretical spectra help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and understanding how substituents and the molecular environment affect the absorption properties. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Interactions and Bonding Analysis

Beyond structure and spectra, computational methods can dissect the nature of chemical bonds and non-covalent interactions within a molecule.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center ("lone pair") and two-center ("bond") orbitals that align with the chemist's intuitive Lewis structure picture. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. These interactions, often referred to as hyperconjugation, result in a delocalization of electron density from the filled orbitals to the empty ones, which stabilizes the molecule. For example, in 2-Amino-5-Chloro Pyridine, NBO analysis revealed strong π→ π conjugative intramolecular charge-transfer interactions that significantly stabilize the molecule and enhance its optical properties. nih.gov The analysis provides quantitative data on stabilization energies, charge transfer, and the hybrid composition of atomic orbitals in bonds.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis for a Chloropyridine Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 5.2 |

| LP (1) N | π* (C-C) | 20.5 |

| σ (C-H) | σ* (C-N) | 2.8 |

| π (C-C) | π* (C-N) | 18.9 |

| LP (1) Cl | σ* (C-C) | 1.5 |

E(2) represents the stabilization energy due to electron delocalization between the donor and acceptor NBOs. This table shows representative interactions and their stabilization energies in a substituted pyridine ring, indicating significant electronic delocalization.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are powerful computational tools for visualizing and characterizing weak interactions within and between molecules. These methods are based on the electron density (ρ) and its derivatives. The RDG is a dimensionless quantity derived from the electron density and its first derivative, which highlights regions of low density and low gradient, characteristic of noncovalent interactions.

In the study of 5-chloropyridine analogues, NCI/RDG analysis identifies various types of interactions that are crucial for understanding their crystal packing and intermolecular associations. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, sign(λ₂)ρ, distinguishes between different interaction types:

Hydrogen Bonds: Appear as sharp spikes at negative sign(λ₂)ρ values, indicating strong, attractive interactions.

Van der Waals Interactions: Characterized by spikes near sign(λ₂)ρ = 0, representing weaker, delocalized attractions.

Steric Repulsion: Found at positive sign(λ₂)ρ values, indicating repulsive interactions in regions of high electron density overlap, such as in rings or crowded molecular cores.

For instance, computational studies on pyridine derivatives reveal the presence of C–H···Cl, C–H···N, and π-π stacking interactions. The strength and nature of these interactions can be quantified by analyzing the sign(λ₂)ρ values.

Table 1: Illustrative RDG Analysis Data for Different Interaction Types in Pyridine Analogues

| Interaction Type | Typical sign(λ₂)ρ range (a.u.) | Description |

| Hydrogen Bonds (e.g., N-H···Cl) | -0.04 to -0.02 | Strong, attractive, and directional interactions. |

| Van der Waals (e.g., C-H···π) | -0.01 to 0.01 | Weaker, delocalized attractive forces. |

| Steric Repulsion (e.g., within aromatic ring) | 0.01 to 0.03 | Repulsive forces due to electron cloud overlap. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique for predicting the reactive behavior of molecules. It visualizes the electrostatic potential on the electron density surface, providing a guide to the regions that are rich or poor in electrons. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack.

In MEP maps, different colors represent varying levels of electrostatic potential:

Red to Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack. These are typically found around electronegative atoms like nitrogen and chlorine.

Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of near-zero potential, representing areas of relative neutrality.

For 5-chloropyridine and its analogues, the MEP map typically shows a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The chlorine atom also contributes to the negative potential landscape. Conversely, the hydrogen atoms of the pyridine ring exhibit positive potential, rendering them susceptible to interactions with nucleophiles. The distribution and intensity of these potential minima (V_min) and maxima (V_max) can be correlated with the compound's reactivity and its ability to form intermolecular bonds.

Table 2: Representative MEP Surface Values for a Hypothetical 5-Chloropyridine Analogue

| Atom/Region | MEP Value (kcal/mol) | Implied Reactivity |

| Pyridine Nitrogen | -45.5 | Strongest site for electrophilic attack/protonation. |

| Chlorine Atom | -20.1 | Secondary site for electrophilic interaction. |

| Ring Carbon Atoms | -5.0 to 5.0 | Generally neutral or slightly electrophilic. |

| Ring Hydrogen Atoms | +25.0 to +35.0 | Sites for nucleophilic interaction/hydrogen bonding. |

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify key structures and energetic barriers that govern the transformation from reactants to products.

Transition State Characterization and Reaction Pathway Analysis

The study of reaction mechanisms at a molecular level hinges on the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path of a reaction. Computational methods, particularly density functional theory (DFT), are employed to locate and optimize the geometry of these transient structures.

For reactions involving 5-chloropyridine analogues, such as nucleophilic aromatic substitution (S_NAr), computational analysis can map out the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable intermediates, such as Meisenheimer complexes in S_NAr reactions.

Searching for Transition States: Using algorithms to find the saddle point connecting reactants/intermediates and intermediates/products.

Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Table 3: Example Energetics for a Two-Step S_NAr Reaction Pathway

| Step | Structure | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the intermediate. |

| 3 | Meisenheimer Intermediate | -5.8 | A stable intermediate complex. |

| 4 | Transition State 2 (TS2) | +10.5 | Energy barrier for the departure of the leaving group. |

| 5 | Products | -12.1 | Final products of the reaction. |

Solvent Effects Modeling (e.g., Integral Equation Formalism Polarizable Continuum Model (IEFPCM))

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that accounts for the bulk electrostatic effects of the solvent.

In this model, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculations, providing a more realistic description of the system's energy and properties in solution.

For reactions of 5-chloropyridine analogues, IEFPCM can be used to:

Predict changes in activation energies: Solvents can stabilize or destabilize transition states and reactants differently. Polar solvents, for example, tend to stabilize charged species, which can lower the activation energy for reactions involving charged intermediates or transition states.

Evaluate conformational preferences: The presence of a solvent can alter the relative energies of different molecular conformations.

Model solubility and partitioning: While more complex models are often needed, IEFPCM provides a first approximation of solvation free energies.

By performing calculations in the gas phase and with the IEFPCM for various solvents, researchers can quantify the impact of the solvent environment on the reaction's thermodynamic and kinetic parameters, leading to more accurate predictions of chemical reactivity in realistic conditions.

Table 4: Comparison of Calculated Activation Energy (ΔE‡) in Gas Phase vs. Solvent

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

| Gas Phase | 1.0 | 25.3 |

| Toluene (B28343) | 2.4 | 22.1 |

| Tetrahydrofuran (THF) | 7.5 | 19.8 |

| Acetonitrile | 35.7 | 17.5 |

| Water | 78.4 | 16.9 |

Reactivity and Reaction Mechanisms Involving 5 Chloropyridine Hydrogen Chloride Analogues

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for chloropyridines, where the chlorine atom acts as a leaving group. The positions on the pyridine (B92270) ring most susceptible to nucleophilic attack are the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. nih.govuoanbar.edu.iqresearchgate.net While 5-chloropyridine has the chlorine at a meta-position relative to the nitrogen, nucleophilic substitution can still occur, albeit generally under more forcing conditions compared to 2- and 4-chloropyridines. uoanbar.edu.iq

Halogen Displacement Reactions

Halogen displacement is a fundamental nucleophilic substitution where a halide ion is replaced by another nucleophile. In the context of chloropyridines, this typically involves the displacement of the chloride ion by other nucleophiles such as amines, alkoxides, or thiolates. youtube.comquimicaorganica.org The reactivity of halopyridines in these reactions generally follows the order 4-halopyridine > 2-halopyridine > 3-halopyridine. uoanbar.edu.iq For instance, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, results in the displacement of the chlorine atom to form the corresponding glutathione conjugates. nih.govresearchgate.net The rate of this reaction is influenced by the electronic properties and position of other substituents on the pyridine ring. nih.govresearchgate.net

A study on the reactivity of 5-chloro-2-(chloroacetamido)pyridine with various oxygen and sulfur nucleophiles demonstrated successful substitution reactions. ekb.eg For example, reaction with salicylaldehyde (B1680747) or ethyl 2-mercaptoacetate led to the formation of the corresponding substitution products. ekb.eg Similarly, treatment with 4,6-dimethyl-2-mercaptonicotinonitrile resulted in the displacement of the chloro group. ekb.eg These examples highlight the feasibility of halogen displacement in multifunctional chloropyridine systems.

A halogen displacement reaction can also occur where a more reactive halogen displaces a less reactive one from a halide salt. savemyexams.comsavemyexams.com In the context of synthesizing different halopyridines, this type of reaction is less common for introducing chlorine but is a key principle in halogen chemistry. The general reactivity trend for halogens as displacing agents is F₂ > Cl₂ > Br₂ > I₂. savemyexams.comsavemyexams.comyoutube.comyoutube.com

Functionalization of Chloromethyl Groups

While the primary focus is on the reactivity of the chloropyridine ring itself, it is relevant to consider the reactivity of functional groups attached to it, such as a chloromethyl group. The chlorine atom in a chloromethyl group is susceptible to nucleophilic substitution, providing a versatile handle for further molecular elaboration.

The quaternization of pyridines with 2-amino-4-(chloromethyl)thiazoles exemplifies the reactivity of a chloromethyl group in a nucleophilic substitution reaction, leading to the formation of functionalized pyridinium (B92312) salts. researchgate.net In a similar vein, the alkylation of calix uoanbar.edu.iqarenes with 2-(chloromethyl)pyridine (B1213738) hydrochloride demonstrates the utility of the chloromethyl group as an alkylating agent. acs.orgresearchgate.net These reactions underscore the potential to introduce complex functionalities onto a molecule by leveraging the reactivity of a chloromethyl substituent.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further intensified in the case of 5-chloropyridine hydrogen chloride, where both the chlorine atom and the protonated nitrogen significantly reduce the electron density of the aromatic ring. uoanbar.edu.iq Consequently, electrophilic substitution reactions such as nitration, sulfonation, and halogenation require harsh reaction conditions. uoanbar.edu.iqwikipedia.org Friedel-Crafts alkylation and acylation reactions are typically not feasible with pyridine. uoanbar.edu.iqwikipedia.org When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iq

Organometallic Coupling Reactions

Organometallic cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyridines are valuable substrates in these transformations, enabling the introduction of a wide array of substituents onto the pyridine core.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com It is a powerful method for constructing biaryl structures and is widely used in the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.orgresearchgate.net

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyridine, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of challenging substrates like aminoheteroaryl halides. organic-chemistry.org For example, the coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid proceeded with high efficiency. organic-chemistry.org The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent. For instance, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura coupling of 3- and 4-chloropyridine (B1293800), but not 2-chloropyridine. rsc.org This highlights the sensitivity of the reaction to the position of the chlorine atom on the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloropyridine Analogues

| Chloropyridine Analogue | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |

| 3-Chloropyridine (B48278) | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | - | rsc.org |

| 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | - | rsc.org |

Other Cross-Coupling Methodologies for Derivatization

Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions are instrumental in the derivatization of chloropyridines. These methods allow for the introduction of various functional groups, expanding the chemical space accessible from chloropyridine precursors. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, ruthenium, cobalt, and copper, play a crucial role in these transformations. rsc.org

The Heck-Mizoroki reaction, for instance, couples aryl halides with alkenes. wiley-vch.de While not a traditional cross-coupling reaction due to the absence of a transmetalation step, it is a valuable tool for C-C bond formation. wiley-vch.de The Stille coupling, which utilizes organotin reagents, is another important method for creating C-C bonds and has a reaction scope similar to the Suzuki coupling. libretexts.org The Kumada-Tamao-Corriu reaction, employing Grignard reagents, has been shown to be successful for the cross-coupling of α-halo-N-heterocycles where Suzuki-Miyaura reactions fail, which is attributed to a more rapid transmetalation step. rsc.org

Furthermore, C-H functionalization has emerged as a powerful strategy for the direct derivatization of pyridines, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The development of methods for the selective functionalization of all five positions on the pyridine ring using organometallic intermediates, such as those derived from magnesium and zinc, has significantly advanced the ability to synthesize complex pyridine derivatives. nih.gov

Redox Reactions and Transformations

Redox reactions are fundamental to the functionalization and degradation of chloropyridine compounds. These processes involve the transfer of electrons, leading to changes in the oxidation state of the nitrogen atom or the substitution pattern of the pyridine ring.

The oxidation of 5-chloropyridine and its analogues primarily involves the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the heterocycle, often activating it for subsequent reactions.

The N-oxidation of the pyridine ring is a common and well-established transformation. wikipedia.org The nitrogen atom's lone pair of electrons makes it susceptible to attack by various oxidizing agents. nih.gov For chloropyridines, this reaction proceeds efficiently, yielding stable N-oxide products. chempanda.comwikipedia.org For instance, 2-chloropyridine can be readily oxidized to 2-chloropyridine-N-oxide. chempanda.com This N-oxide is a key intermediate in the synthesis of the fungicide zinc pyrithione. wikipedia.org

Several reagents are effective for the N-oxidation of substituted pyridines. The choice of oxidant can depend on the desired reaction conditions and the presence of other functional groups. A recent patent describes the synthesis of 3-chloropyridine-N-oxide by treating 3-chloropyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758). nih.gov Other common oxidizing systems include hydrogen peroxide in acetic acid and potassium peroxymonosulfate. nih.gov A comparative study on the N-oxidation of 3-substituted pyridines found that m-CPBA generally provides the best yields under mild conditions. nih.gov

The formation of the N-oxide has a profound effect on the reactivity of the chloropyridine ring. It increases the electron density on the oxygen atom and perturbs the aromatic system, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack. wikipedia.org This activation is crucial for subsequent functionalization, including dechlorination processes. acs.orgnih.gov

Table 1: Common Oxidizing Agents for the N-Oxidation of Chloropyridine Derivatives

| Oxidizing Agent | Typical Conditions | Comments | References |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High yields, mild conditions. | nih.govnih.gov |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | Common, cost-effective method. | wikipedia.orgnih.gov |

| Potassium Peroxymonosulfate (Oxone®) | Water/acetone mixture | Effective, but may require specific conditions for solubility. | nih.gov |

| Sodium Perborate Monohydrate | Heating required | Inexpensive industrial oxidant. | nih.gov |

| Peroxymonocarbonate ion (HCO₄⁻) | Aqueous, controlled pH | Selective oxidant used in advanced dechlorination processes. | acs.orgnih.gov |

The reduction of 5-chloropyridine derivatives encompasses both the reduction of the pyridine ring itself and, more significantly, the cleavage of the carbon-chlorine bond (dechlorination). Reductive dechlorination is a critical transformation, both for the synthesis of functionalized pyridines and for the remediation of chlorinated organic pollutants. wikipedia.orgacs.orgnih.gov

Catalytic Hydrogenation: A primary method for the reduction of the pyridine ring and for hydrodechlorination is catalytic hydrogenation. chemrxiv.orgrsc.org This process typically involves hydrogen gas (H₂) and a solid metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemrxiv.orgrsc.org The reaction occurs on the surface of the metal catalyst, where H₂ is adsorbed and activated, allowing for its addition across double bonds or for the hydrogenolysis of C-Cl bonds. chemrxiv.orgrsc.org While catalytic hydrogenation can reduce the pyridine ring to a piperidine, selective dehalogenation without ring reduction can be achieved under controlled conditions. nih.gov For example, catalytic reduction of 4-chloropyridine N-oxide can result in deoxygenation without dehalogenation. nih.gov However, achieving selective dechlorination of the parent chloropyridine often requires careful selection of the catalyst, solvent, and reaction conditions.

Chemical and Biological Dechlorination: A variety of chemical reagents can effect reductive dechlorination. These include metal-based systems like zerovalent iron and zinc dust. wikipedia.org Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has been shown to be effective for the room-temperature dehalogenation of various chloroarenes, including substituted chloropyridines. nih.gov

Recent research has focused on developing more controlled and environmentally benign dechlorination methods. A novel, controllable process involves an initial N-oxidation of the chloropyridine, followed by nucleophilic dechlorination. acs.orgnih.gov In this system, peroxymonocarbonate ion (HCO₄⁻) first selectively oxidizes the chloropyridine to its N-oxide. This intermediate is then subjected to nucleophilic attack by the hydroperoxide anion (HO₂⁻), which is also present in the system at a controlled pH. acs.orgnih.gov Theoretical calculations confirm that the initial N-oxidation significantly lowers the energy barrier for the subsequent dechlorination step, leading to enhanced efficiency compared to traditional methods. acs.orgnih.gov This cooperative oxidation-reduction strategy has been successfully applied to various halogenated pyridines. acs.org

Biological systems also offer pathways for reductive dechlorination. Certain anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as chlororespiration, leading to their detoxification. rsc.orgnih.gov For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha involves an initial reduction of the nitro group followed by a reductive dechlorination step. researchgate.net

Table 2: Selected Reduction and Dechlorination Methods for Chloropyridine Derivatives

| Method | Reagents/Catalyst | Key Features | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Can reduce the pyridine ring and/or the C-Cl bond. Selectivity is condition-dependent. | nih.govchemrxiv.orgrsc.org |

| Palladium-Catalyzed Hydrosilylation | Pd(OAc)₂, PMHS, KF | Mild, room-temperature dechlorination. | nih.gov |

| N-Oxidation-Nucleophilic Dechlorination | H₂O₂ / Carbonate species (forms HCO₄⁻ and HO₂⁻) | Controllable, efficient dechlorination via N-oxide intermediate; enhanced reaction rates. | acs.orgnih.gov |

| Microbial Reductive Dechlorination | Anaerobic bacteria (e.g., Dehalococcoides) | Environmentally relevant pathway for detoxification of chlorinated compounds. | rsc.orgnih.gov |

Radical Reactions and Mechanistic Insights

Radical reactions provide powerful and alternative pathways for the functionalization of chloropyridine rings, often enabling transformations that are difficult to achieve through conventional ionic chemistry.

Pyridyl radicals are highly reactive intermediates that can be generated from chloropyridines through several methods. A recently developed approach involves the photoexcitation of an electron donor–acceptor (EDA) complex. acs.orgnih.gov In this system, a catalytic amount of a triarylamine (the donor) and a chloropyridine (the acceptor) form an EDA complex which, upon irradiation with light, facilitates a single-electron transfer to generate the corresponding pyridyl radical. acs.orgnih.gov This method makes readily available chloropyridines effective precursors for pyridyl radicals under ambient conditions. acs.org

Another method involves the direct photoredox-catalyzed reduction of halopyridines. nih.gov An iridium-based photocatalyst, upon excitation by visible light, can perform a selective single-electron reduction of the halogenated pyridine to form a radical anion. This species rapidly fragments, cleaving the carbon-halogen bond to yield the desired pyridyl radical. nih.gov

The reactivity of the generated pyridyl radical is influenced by the reaction medium. Typically considered ambiphilic, these radicals can engage with either electron-rich or electron-poor partners. nih.gov For example, in aqueous dimethyl sulfoxide (B87167) (DMSO), a pyridyl radical will selectively undergo conjugate addition to an electron-poor alkene. nih.gov In contrast, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent promotes a hydroarylation reaction with simple, electron-neutral olefins. nih.gov

Spectroscopic studies have also identified the formation of the 1-chloropyridinyl radical, where a chlorine atom adds directly to the nitrogen atom. nih.govaip.org This N-centered radical was formed upon UV irradiation of a matrix containing pyridine and molecular chlorine (Cl₂), followed by annealing. Theoretical calculations suggest that the formation of this N-Cl adduct proceeds via a barrierless pathway, making it a highly favorable process compared to the addition of a chlorine radical to the carbon atoms of the ring. nih.govaip.org

Direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis. Due to the intrinsic electronic properties of the pyridine ring, which direct electrophilic and nucleophilic attacks primarily to the ortho and para positions, selective functionalization at the meta position is a significant challenge. nih.govnih.gov

A novel strategy to achieve meta-functionalization involves a temporary dearomatization-rearomatization process. nih.govresearchgate.net This method provides a platform for a variety of meta-selective reactions on pyridines, which can proceed through either radical or ionic pathways. nih.gov This approach has been successfully applied to achieve meta-C-H trifluoromethylation, chlorination, bromination, and other transformations on a wide range of pyridine substrates, including those found in complex drug molecules. nih.govresearchgate.net

The Minisci reaction is a classic example of a radical C-H functionalization reaction for electron-deficient heterocycles like pyridine. wikipedia.orgrsc.orgnih.gov In this reaction, a nucleophilic carbon-centered radical adds to the protonated pyridine ring. wikipedia.org The reaction typically shows strong selectivity for the C2 and C4 (ortho and para) positions due to the stabilization of the intermediate radical cation. While not a direct method for meta-functionalization, understanding the principles of the Minisci reaction is crucial for controlling regioselectivity in radical additions to pyridines. rsc.org Modern variations of the Minisci reaction utilize photoredox catalysis to generate radicals under milder, non-oxidative conditions, for example, through the decarboxylation of carboxylic acids. nih.govnih.gov These decarboxylative approaches offer a powerful way to generate alkyl radicals that can then be used to functionalize heterocycles. nih.govrwth-aachen.de

Recent advances have also demonstrated that activating the pyridine ring by forming an N-methoxypyridinium salt can significantly enhance its reactivity towards alkyl radicals and influence the regioselectivity of the addition. nih.govrsc.org This strategy allows for the monoalkylation of pyridines under neutral conditions, avoiding the need for strong acids typically required in classical Minisci reactions. nih.govrsc.org

Applications of 5 Chloropyridine Derivatives As Chemical Intermediates in Advanced Research

Role in Synthetic Organic Chemistry

The strategic placement of the chloro-substituent on the pyridine (B92270) ring makes 5-chloropyridine derivatives highly valuable precursors for constructing intricate molecular architectures. Their utility is particularly pronounced in the synthesis of complex heterocyclic systems and polyfunctionalized pyridines.

Precursors for Complex Heterocyclic Systems

5-Chloropyridine derivatives are instrumental in the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical and agrochemical compounds. nih.gov These derivatives can undergo various cyclization reactions to form bicyclic and polycyclic aromatic compounds. For instance, 5-amino-2-chloropyridine (B41692) has been utilized in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a labeled compound important in metabolic studies. sigmaaldrich.com

The reactivity of the chlorine atom allows for its displacement or for it to direct metallation at adjacent positions, facilitating the construction of fused rings. Research has shown that 5-chloropyrazolo[1,5-a]pyrimidines can undergo nucleophilic addition with Grignard reagents, leading to the formation of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the synthesis of various pyrido-fused heterocycles, such as thiopyrans and coumarins, often employs pyridine derivatives as starting materials. rsc.orgmdpi.com The ability to construct these complex scaffolds is crucial for the development of new therapeutic agents and functional materials. ias.ac.infrontiersin.org

Building Blocks for Polyfunctionalized Pyridines

The synthesis of pyridines with multiple functional groups can be challenging, but 5-chloropyridine derivatives offer a strategic entry point for introducing diverse functionalities. nih.gov The chlorine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or alkyl groups. For example, 5-amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered boronic acids. sigmaaldrich.com

Furthermore, the pyridine ring can be functionalized through electrophilic substitution reactions, although the electron-deficient nature of the ring often requires harsh conditions. youtube.com However, the presence of activating groups can facilitate these reactions. Methods have been developed for the preparation of 2-chloro-5-substituted pyridines from various starting materials, highlighting the industrial importance of these compounds. google.com The ability to introduce a wide array of substituents onto the pyridine core makes these derivatives essential for creating libraries of compounds for drug discovery and materials science applications. organic-chemistry.org

Advanced Materials Science Applications

The unique electronic and structural properties of 5-chloropyridine derivatives make them attractive candidates for the development of advanced materials with specific optical and coordination properties.

Development of Non-Linear Optical (NLO) Materials

Organic molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in telecommunications and optical information processing. ymerdigital.com The design of NLO materials often involves creating molecules with a π-conjugated system connecting electron-donating and electron-accepting groups. researchgate.netanalis.com.my Pyridine derivatives, due to their aromatic nature and the ability to be functionalized, are excellent platforms for constructing such chromophores.